SIRT7 inhibitor 97491

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

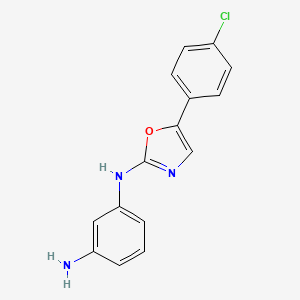

Structure

3D Structure

Properties

IUPAC Name |

3-N-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-11-6-4-10(5-7-11)14-9-18-15(20-14)19-13-3-1-2-12(17)8-13/h1-9H,17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRVZWMKRCLSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=C(O2)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery and Synthesis of SIRT7 Inhibitor 97491

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacylases, which have emerged as critical regulators in a myriad of cellular processes, including gene expression, metabolism, and the DNA damage response. Dysregulation of SIRT7 activity has been implicated in the pathogenesis of various diseases, notably cancer, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SIRT7 inhibitor 97491, a potent and selective small molecule inhibitor of SIRT7.

Discovery of this compound

This compound, also identified by its CAS number 1807758-81-1, was discovered through screening efforts to identify novel modulators of sirtuin activity. Its chemical name is N1-(5-(4-chlorophenyl)oxazol-2-yl)benzene-1,3-diamine . This compound has been shown to selectively inhibit the deacetylase activity of SIRT7, leading to downstream cellular effects that are beneficial in cancer models.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not publicly available in the primary literature, a plausible synthetic route can be devised based on established methods for the synthesis of 2-amino-5-aryloxazoles. The proposed synthesis involves a multi-step process, which is outlined in the workflow diagram below. The key steps would likely involve the formation of an α-haloketone, followed by cyclization with a substituted guanidine or urea derivative to form the 2-aminooxazole core, and subsequent modifications to introduce the aniline moiety.

Diagram: Proposed Synthesis Workflow for this compound

Caption: A plausible synthetic route for this compound.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Value |

| IC50 (SIRT7) | 325 nM[1][2] |

Table 2: Cellular Activity

| Cell Line | Assay | Concentration(s) | Result |

| MES-SA | Cell Proliferation | 1, 5, 10 µM | >50% decrease in proliferation at 5 and 10 µM after 72h[3] |

| HEK293 | Cytotoxicity | Not specified | Almost unaffected[3] |

Table 3: In Vivo Efficacy

| Animal Model | Tumor Model | Dosage | Result |

| Balb/c nude mice | MES-SA xenograft | 2 mg/kg (i.p.) | Inhibited cancer growth in vivo[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound, based on the primary publication by Kim et al. (2019) in Biochemical and Biophysical Research Communications.

SIRT7 Deacetylase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SIRT7.

-

Reagents:

-

Recombinant human SIRT7 enzyme

-

Fluorogenic peptide substrate containing an acetylated lysine residue (e.g., a p53-derived peptide)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

This compound (dissolved in DMSO)

-

-

Procedure:

-

Prepare a reaction mixture containing SIRT7 enzyme, the fluorogenic peptide substrate, and NAD+ in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram: SIRT7 Inhibition Assay Workflow

Caption: Workflow for the SIRT7 enzymatic inhibition assay.

Cell Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cells.

-

Cell Lines and Culture:

-

MES-SA (human uterine sarcoma): Cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

HEK293 (human embryonic kidney): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Procedure (MTT or similar viability assay):

-

Seed MES-SA and HEK293 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add a viability reagent (e.g., MTT, MTS, or WST-1) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Model:

-

Female Balb/c nude mice (athymic), typically 4-6 weeks old.

-

-

Procedure:

-

Subcutaneously inject MES-SA cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 2 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., daily or several times a week). The control group receives vehicle (e.g., DMSO, PEG300, and Tween 80 in saline).

-

Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., western blotting, immunohistochemistry).

-

Diagram: In Vivo Xenograft Study Workflow

Caption: Workflow for the in vivo xenograft study.

Signaling Pathway

This compound exerts its anti-cancer effects primarily through the modulation of the p53 signaling pathway. SIRT7 is known to deacetylate p53, leading to its degradation. By inhibiting SIRT7, inhibitor 97491 promotes the acetylation of p53, which in turn enhances its stability and transcriptional activity. This leads to the upregulation of p53 target genes involved in apoptosis and cell cycle arrest, ultimately contributing to the suppression of tumor growth.

Diagram: SIRT7 and p53 Signaling Pathway

Caption: Inhibition of SIRT7 by 97491 leads to p53 activation.

References

In-Depth Technical Guide: Mechanism of Action of SIRT7 Inhibitor 97491

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target in oncology due to its pivotal role in tumorigenesis and cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of the potent and specific SIRT7 inhibitor, compound 97491. By directly inhibiting the deacetylase activity of SIRT7, this small molecule instigates a cascade of downstream events, leading to the stabilization and activation of the tumor suppressor p53, induction of apoptosis, and subsequent suppression of tumor growth. This document consolidates the current understanding of the inhibitor's function, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of SIRT7 Deacetylase Activity

SIRT7 inhibitor 97491 functions as a potent antagonist of SIRT7's enzymatic activity.[1][2][3] The primary mechanism revolves around the direct inhibition of its deacetylase function, with a reported half-maximal inhibitory concentration (IC50) of 325 nM.[1][2][3] SIRT7 is known to deacetylate a variety of protein substrates, thereby modulating their function and influencing cellular processes such as gene transcription, cell cycle progression, and apoptosis.[4] By blocking this deacetylase activity, inhibitor 97491 effectively prevents the removal of acetyl groups from SIRT7's target proteins.

Key Molecular Interaction: Stabilization of p53

A critical downstream consequence of SIRT7 inhibition by compound 97491 is the stabilization and enhanced activity of the tumor suppressor protein p53.[1][4] SIRT7 is known to deacetylate p53 at lysine residues K373 and K382, a modification that marks p53 for degradation and attenuates its tumor-suppressive functions.[1][4]

By inhibiting SIRT7, compound 97491 prevents the deacetylation of p53, leading to an accumulation of acetylated p53.[1][4] This acetylated form of p53 is more stable and transcriptionally active, enabling it to induce the expression of target genes involved in cell cycle arrest and apoptosis.[4]

Induction of Apoptosis via the Caspase Pathway

The stabilization and activation of p53 by inhibitor 97491 ultimately triggers the intrinsic apoptotic pathway.[1][3] This is mediated through the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.[4] The inhibitor has been shown to promote apoptosis through the caspase pathway, leading to programmed cell death in cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Conditions | Reference |

| IC50 | - | 325 nM | Enzymatic assay | [1][2][3] |

| Cell Growth Inhibition | MES-SA (human uterine sarcoma) | >50% decrease | 5 and 10 µM, 72 hours | [2][3] |

| Cytotoxicity | HEK293 (human embryonic kidney) | Almost unaffected | Not specified | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage & Administration | Treatment Duration | Outcome | Reference |

| Xenograft Mice (Balb/c nude) | MES-SA cell line | 2 mg/kg, intraperitoneally | 3 weeks (excluding weekends) | Inhibited cancer growth | [2][3] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

SIRT7 Deacetylase Activity Assay (Fluorometric)

This assay is used to determine the IC50 of the inhibitor against SIRT7.

-

Principle: A fluorogenic substrate peptide of SIRT7 is used. Upon deacetylation by SIRT7, a developer solution is added that releases a fluorophore, which can be quantified.

-

Protocol Outline:

-

Recombinant human SIRT7 enzyme is incubated with the inhibitor at various concentrations.

-

A fluorogenic acetylated peptide substrate and NAD+ are added to initiate the reaction.

-

The reaction is incubated at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

Western Blot for p53 Acetylation

This method is used to assess the level of p53 acetylation in cells treated with the inhibitor.

-

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect total p53 and acetylated p53.

-

Protocol Outline:

-

MES-SA cells are treated with this compound.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 K382) and an antibody for total p53.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the signal is detected.

-

Cell Viability/Proliferation Assay

This assay measures the effect of the inhibitor on cancer cell growth.

-

Principle: A common method is the MTT assay, where viable cells with active metabolism reduce a yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Protocol Outline:

-

MES-SA cells are seeded in a 96-well plate.

-

Cells are treated with various concentrations of this compound for 72 hours.

-

MTT reagent is added to each well and incubated.

-

A solubilization solution is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Principle: Human cancer cells (MES-SA) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.

-

Protocol Outline:

-

MES-SA cells are injected subcutaneously into the flank of Balb/c nude mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

The treatment group receives intraperitoneal injections of this compound (2 mg/kg) for 3 weeks (excluding weekends).

-

Tumor volume is measured regularly with calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Broader Context: SIRT7 in Cancer and Its Deacetylation Targets

SIRT7 is overexpressed in various human cancers and its elevated levels often correlate with poor prognosis.[5] It plays a multifaceted role in promoting cancer by regulating gene expression, enhancing ribosome biogenesis, and maintaining genomic stability.[6] The oncogenic functions of SIRT7 are primarily attributed to its deacetylase activity on both histone and non-histone proteins.

Table 3: Known Deacetylation Targets of SIRT7

| Target Protein | Function | Implication of Deacetylation |

| Histone H3 (K18) | Chromatin structure, gene expression | Transcriptional repression of tumor suppressor genes |

| p53 | Tumor suppressor | Destabilization and inactivation |

| GA-binding protein beta-1 (GABPβ1) | Transcriptional regulation | Modulation of gene expression |

| N-myc (and STAT) interactor (NMI) | Transcriptional co-activator | Regulation of transcription |

| Enhancer of zeste homolog 2 (EZH2) | Histone methyltransferase | Modulation of epigenetic landscape |

| Glycogen synthase kinase 3 beta (GSK3β) | Kinase involved in multiple pathways | Regulation of cellular signaling |

| Mitogen-activated protein kinase 2 (MAP2K2/MEK2) | Kinase in the MAPK pathway | Regulation of cell proliferation and survival |

The inhibition of SIRT7 by compounds like 97491, therefore, has the potential to reverse these oncogenic effects by restoring the acetylation status and normal function of these key regulatory proteins.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment. Its well-defined mechanism of action, centered on the specific inhibition of SIRT7 deacetylase activity, leads to the reactivation of the p53 tumor suppressor pathway and the induction of apoptosis in cancer cells. The quantitative data from both in vitro and in vivo studies demonstrate its potent anti-tumor effects. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and other SIRT7-targeting compounds. The continued exploration of SIRT7's role in cancer biology and the development of potent and specific inhibitors like 97491 hold significant promise for advancing cancer therapy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Sirtuin | TargetMol [targetmol.com]

- 4. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT7: a sentinel of genome stability - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of SIRT7 Inhibitor 97491 on p53 Acetylation and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SIRT7 inhibitor 97491 and its effects on the tumor suppressor protein p53. It details the molecular mechanisms, presents available quantitative data, outlines key experimental protocols for studying this interaction, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to SIRT7 and its Role in Cancer

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent deacetylases, which are crucial regulators of various cellular processes.[1] Primarily localized in the nucleolus, SIRT7 is involved in rDNA transcription, genome stability, and cell proliferation. Emerging evidence has highlighted the role of SIRT7 in tumorigenesis, where it is often overexpressed in various cancers. SIRT7 can deacetylate several substrate proteins, including histone H3 and the tumor suppressor p53. The deacetylation of p53 by SIRT7 at lysine residues, particularly K382, has been shown to attenuate its activity, thereby suppressing cancer cell growth arrest and apoptosis.[1] This makes SIRT7 a compelling target for anticancer drug development.

This compound: A Potent Modulator of p53

The small molecule, identified as inhibitor 97491, has been characterized as a potent and specific inhibitor of SIRT7's deacetylase activity. By inhibiting SIRT7, 97491 effectively prevents the deacetylation of p53, leading to its increased acetylation and subsequent stabilization.

Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of SIRT7. This inhibition leads to the hyperacetylation of p53 at key lysine residues, K373 and K382. Acetylation at these sites is known to enhance the stability and transcriptional activity of p53. The stabilized and activated p53 can then induce downstream cellular responses, including cell cycle arrest and apoptosis, ultimately leading to the suppression of tumor progression.[1]

Signaling Pathway

The signaling pathway illustrating the effect of this compound on p53 is depicted below. Under normal conditions in certain cancers, SIRT7 deacetylates p53, leading to its degradation and reduced tumor suppressor function. Upon introduction of inhibitor 97491, SIRT7 is inhibited, resulting in acetylated, stable, and active p53, which can then promote apoptosis.

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (SIRT7 activity) | 325 nM | In vitro enzymatic assay | [1] |

| Cell Proliferation | >50% decrease at 5 & 10 µM | MES-SA (human uterine sarcoma) | |

| In Vivo Efficacy | 20 mg/kg/day, i.p. | MES-SA xenograft mouse model |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of SIRT7 inhibitors and their effects on p53. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro SIRT7 Deacetylase Activity Assay

This assay is used to determine the inhibitory effect of compounds on SIRT7 enzymatic activity.

Materials:

-

Recombinant human SIRT7 enzyme

-

Fluorogenic SIRT7 peptide substrate (e.g., based on p53 sequence with an acetylated lysine)

-

NAD+

-

SIRT7 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in SIRT7 assay buffer.

-

In a 96-well plate, add the SIRT7 enzyme, assay buffer, and the inhibitor at various concentrations.

-

Initiate the reaction by adding the fluorogenic peptide substrate and NAD+.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction and add the developer solution.

-

Incubate at 37°C for 15-30 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cellular p53 Acetylation Assay (Immunoprecipitation and Western Blot)

This protocol is for determining the levels of acetylated p53 in cells treated with the SIRT7 inhibitor.

Materials:

-

Cancer cell line (e.g., MES-SA)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-p53 antibody)

-

Protein A/G agarose beads

-

Primary antibodies: anti-acetyl-p53 (K373/K382), anti-p53, anti-beta-actin

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescence substrate

Procedure:

-

Culture cells and treat with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Incubate the cell lysates with an anti-p53 antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the p53-antibody complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against acetylated p53 (K373/K382) and total p53.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Analyze the band intensities to determine the relative levels of acetylated p53.

p53 Protein Stability Assay (Cycloheximide Chase)

This assay measures the half-life of the p53 protein in the presence or absence of the SIRT7 inhibitor.

Materials:

-

Cancer cell line

-

This compound

-

Cycloheximide (CHX)

-

Cell lysis buffer

-

Western blot reagents as described in 4.2.

Procedure:

-

Treat cells with either vehicle or this compound for a predetermined time.

-

Add cycloheximide (a protein synthesis inhibitor) to the culture medium.

-

Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 120 minutes).

-

Lyse the cells and perform Western blotting for total p53 and a loading control (e.g., beta-actin).

-

Quantify the p53 band intensities at each time point and normalize to the loading control.

-

Plot the relative p53 levels against time to determine the protein half-life.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the SIRT7 inhibitor on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MES-SA)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line (e.g., MES-SA)

-

This compound

-

Vehicle solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20 mg/kg/day, intraperitoneally) or vehicle to the respective groups.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a SIRT7 inhibitor like 97491.

Conclusion

This compound represents a promising therapeutic agent for cancers where SIRT7 is overactive and p53 function is compromised. Its ability to increase p53 acetylation and stability leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of SIRT7 inhibitors as a novel class of anticancer drugs. Further research is warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.

References

The Dichotomous Role of SIRT7 in Tumorigenesis and Cancer Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7), a member of the NAD+-dependent histone deacetylase family, has emerged as a critical regulator in the landscape of cancer biology. Predominantly localized in the nucleolus, SIRT7 plays a multifaceted role in cellular processes, including ribosome biogenesis, gene expression, and DNA damage repair. Its involvement in tumorigenesis is complex and often contradictory, acting as both a tumor promoter and a suppressor depending on the specific cancer type and cellular context. This technical guide provides an in-depth exploration of the current understanding of SIRT7's functions in cancer, detailing the signaling pathways it modulates, summarizing key quantitative data, and providing outlines for essential experimental protocols to facilitate further research in this dynamic field. The potential of SIRT7 as a therapeutic target for novel anti-cancer therapies is also discussed, highlighting the promising avenues for future drug development.

Introduction: The Enigmatic Sirtuin 7

SIRT7 is one of the seven mammalian sirtuins (SIRT1-7), which are Class III histone deacetylases.[1] Unlike its more extensively studied counterparts, the precise functions of SIRT7 have only recently begun to be elucidated.[1] It is primarily known for its role in regulating ribosome biogenesis by associating with RNA polymerase I.[2] However, a growing body of evidence reveals its broader impact on genome stability, metabolic regulation, and cellular stress responses, all of which are intrinsically linked to cancer development and progression.[3][4]

The expression of SIRT7 is frequently dysregulated in various human malignancies.[4] High levels of SIRT7 are often associated with poor prognosis in several cancers, including colorectal, breast, and liver cancer, where it typically functions as an oncogene.[5][6][7] Conversely, in some contexts, such as head and neck squamous cell carcinoma, SIRT7 can act as a tumor suppressor.[8] This dualistic nature underscores the complexity of its regulatory mechanisms and highlights the need for a deeper, context-specific understanding of its role in cancer.

The Dual Role of SIRT7 in Cancer: Oncogene and Tumor Suppressor

SIRT7's function in cancer is not monolithic; it can either drive or inhibit tumorigenesis through various mechanisms.

SIRT7 as an Oncogene

In many cancers, SIRT7 promotes tumor growth and progression through several key mechanisms:

-

Promotion of Cell Proliferation and Survival: SIRT7 enhances cancer cell proliferation by upregulating the expression of critical cell cycle regulators like CDK1 and cyclin D1, while downregulating the tumor suppressor p21.[3] It also suppresses apoptosis by upregulating anti-apoptotic proteins such as Bcl-2 and activating the NF-κB signaling pathway.[3]

-

Metabolic Reprogramming: Cancer cells have high metabolic demands to sustain their rapid growth. SIRT7 promotes ribosome biogenesis and protein synthesis, fueling the anabolic processes necessary for tumor expansion.[9]

-

Enhancement of Metastasis: SIRT7 can promote the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by downregulating E-cadherin expression through its interaction with SIRT1.[3][10]

-

Epigenetic Repression of Tumor Suppressor Genes: SIRT7 is a highly selective deacetylase of histone H3 at lysine 18 (H3K18ac).[8] In collaboration with transcription factors like ELK4, SIRT7 deacetylates H3K18 at the promoters of tumor suppressor genes, leading to their transcriptional repression and promoting a malignant phenotype.[3][8]

SIRT7 as a Tumor Suppressor

In contrast to its oncogenic roles, SIRT7 also exhibits tumor-suppressive functions in certain contexts:

-

Maintenance of Genomic Stability: SIRT7 plays a crucial role in the DNA damage response. It is recruited to sites of DNA double-strand breaks where it promotes chromatin condensation and facilitates DNA repair, thereby safeguarding genomic integrity.[11]

-

Inhibition of Key Oncogenic Pathways: SIRT7 can inactivate the TGF-β signaling pathway, a known driver of EMT and metastasis in some cancers.[3] It achieves this by deacetylating and promoting the degradation of SMAD4, a central mediator of TGF-β signaling.[12]

-

Negative Regulation of Hypoxia-Inducible Factors: SIRT7 can negatively regulate the transcription of hypoxia-inducible factors HIF1α and HIF2α, which are critical for tumor adaptation to hypoxic environments and are often associated with aggressive tumor behavior.[3]

-

p53-Dependent Tumor Suppression: The tumor-suppressive role of SIRT7 can be dependent on the status of the p53 tumor suppressor protein. In certain cancers with wild-type p53, low SIRT7 expression is associated with a poorer prognosis, suggesting a cooperative role in tumor suppression.[13]

Key Signaling Pathways Modulated by SIRT7

SIRT7 exerts its influence on tumorigenesis by modulating a variety of signaling pathways. The following diagrams illustrate some of the key pathways where SIRT7 plays a significant regulatory role.

Oncogenic Signaling Pathways of SIRT7

Caption: Oncogenic signaling pathways modulated by SIRT7.

Tumor Suppressive Signaling Pathways of SIRT7

References

- 1. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advances in Cellular Characterization of the Sirtuin Isoform, SIRT7 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 8. SIRT7 links H3K18 deacetylation to maintenance of oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirt7 antibody Western, Immunofluorescence, Immunoprecipitation S5947 [sigmaaldrich.com]

- 10. Sirtuins and Cancer: Role in the Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcbp.bjmu.edu.cn [bcbp.bjmu.edu.cn]

- 12. SIRT7 affects the proliferation and apoptosis of papillary thyroid cancer cells by desuccinylation of LATS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Many si/shRNAs can kill cancer cells by targeting multiple survival genes through an off-target mechanism - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biochemical Properties of SIRT7 Inhibitor 97491

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which play crucial roles in a variety of cellular processes, including chromatin remodeling, genome stability, and the regulation of metabolic pathways. Emerging evidence has implicated SIRT7 in the pathophysiology of various diseases, most notably cancer, where its overexpression is often associated with poor prognosis. This has positioned SIRT7 as a promising therapeutic target for the development of novel anticancer agents. This technical guide provides a comprehensive overview of the core biochemical properties of a potent SIRT7 inhibitor, compound 97491, summarizing its mechanism of action, inhibitory activity, and effects on downstream cellular signaling pathways.

Core Biochemical Properties of SIRT7 Inhibitor 97491

This compound has been identified as a potent and specific small molecule inhibitor of the deacetylase activity of SIRT7.[1][2][3][4][5][6][7][8][9][10] Its fundamental biochemical characteristics are summarized below.

| Property | Value/Description | Reference |

| Molecular Formula | C₁₅H₁₂ClN₃O | [1] |

| Molecular Weight | 285.73 g/mol | [2] |

| Target Enzyme | Sirtuin 7 (SIRT7) | [4] |

| IC50 Value | 325 nM | [1][2][3][4][5][6][7][8][9][10][11] |

| Mechanism of Action | Inhibition of SIRT7 deacetylase activity in a dose-dependent manner. | [2][3][4][5] |

Mechanism of Action and Downstream Cellular Effects

The primary mechanism of action of inhibitor 97491 is the direct inhibition of the NAD+-dependent deacetylase activity of SIRT7.[2][3][4][5] This inhibition leads to significant downstream consequences within the cell, most notably the stabilization and activation of the tumor suppressor protein p53.

SIRT7 is known to deacetylate p53 at lysine residues K373 and K382, a post-translational modification that marks p53 for degradation and thereby attenuates its tumor-suppressive functions.[3][4][6][12][13] By inhibiting SIRT7, compound 97491 prevents the deacetylation of p53, leading to its accumulation in an acetylated, and therefore stable and active, state.[2][3][4][6][12][13]

Activated p53 can then transcriptionally upregulate its target genes, including those involved in the induction of apoptosis. Treatment of cancer cells with this compound has been shown to promote apoptosis through the activation of the caspase signaling cascade.[1][2][3][4][6] This pro-apoptotic effect is a key contributor to the observed anti-tumor activity of the inhibitor.

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the biochemical characterization of this compound are crucial for the replication and extension of these findings. Below are generalized methodologies for key assays based on standard practices in the field.

In Vitro SIRT7 Deacetylase Inhibition Assay (IC50 Determination)

This assay quantifies the ability of inhibitor 97491 to block the deacetylase activity of recombinant SIRT7.

Materials:

-

Recombinant human SIRT7 enzyme

-

Fluorogenic SIRT7 substrate (e.g., a peptide containing an acetylated lysine residue)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the recombinant SIRT7 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the various concentrations of inhibitor 97491 to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period (e.g., 30 minutes) at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for IC50 determination of this compound.

Cellular p53 Acetylation Assay

This assay measures the level of acetylated p53 in cells treated with the SIRT7 inhibitor.

Materials:

-

Cancer cell line (e.g., MES-SA)

-

This compound

-

Cell lysis buffer

-

Antibodies: anti-acetyl-p53 (K382), anti-total-p53, and a loading control (e.g., anti-β-actin)

-

Secondary antibodies conjugated to HRP

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies against acetylated p53, total p53, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of acetylated p53 normalized to total p53 and the loading control.

Caspase Activity Assay

This assay determines the activation of caspases, key mediators of apoptosis, in cells treated with the inhibitor.

Materials:

-

Cancer cell line

-

This compound

-

Caspase activity assay kit (e.g., containing a fluorogenic caspase substrate like Ac-DEVD-AMC for caspase-3)

-

Lysis buffer

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Seed cells in a 96-well plate and treat with this compound for a desired time period.

-

Lyse the cells according to the assay kit protocol.

-

Add the caspase substrate to the cell lysates.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

The fluorescence signal is proportional to the caspase activity.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of SIRT7 and holds potential as a lead compound for the development of novel anticancer therapeutics. Its well-defined biochemical properties, including its potent inhibition of SIRT7 deacetylase activity and its ability to induce p53-mediated apoptosis, provide a strong foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a framework for the continued characterization of this and other SIRT7 inhibitors. Further studies are warranted to fully elucidate its binding kinetics, selectivity profile across the sirtuin family, and its efficacy in a broader range of cancer models.

References

- 1. This compound | Sirtuin | TargetMol [targetmol.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. researchgate.net [researchgate.net]

- 7. xcessbio.com [xcessbio.com]

- 8. This compound | SIRT7 inhibitor | Probechem Biochemicals [probechem.com]

- 9. This compound Datasheet DC Chemicals [dcchemicals.com]

- 10. This compound - LabNet Biotecnica [labnet.es]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification of a novel SIRT7 inhibitor as anticancer drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SIRT7 Inhibitor 97491 and Its Impact on Cellular Apoptosis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SIRT7 inhibitor 97491, detailing its mechanism of action, its impact on cellular apoptosis pathways, and the experimental protocols used to elucidate these effects. The information is compiled from publicly available research, primarily the work of Kim et al. (2019) in "Identification of a novel SIRT7 inhibitor as anticancer drug candidate."

Core Concepts: SIRT7 and Apoptosis

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It is primarily localized in the nucleolus and is involved in the regulation of various cellular processes, including ribosome biogenesis, genome stability, and cell proliferation. In the context of cancer, SIRT7 has been identified as a potential therapeutic target due to its role in promoting tumor progression and inhibiting apoptosis.

Apoptosis, or programmed cell death, is a crucial physiological process for removing unwanted or damaged cells. It is tightly regulated by a complex network of signaling pathways. Dysregulation of apoptosis is a hallmark of cancer, leading to uncontrolled cell growth and survival. The tumor suppressor protein p53 plays a central role in initiating apoptosis in response to cellular stress, such as DNA damage.

This compound: Mechanism of Action

This compound is a potent and specific small molecule inhibitor of SIRT7. Its primary mechanism of action is the inhibition of SIRT7's deacetylase activity, which leads to the hyperacetylation of SIRT7's substrates.

One of the key substrates of SIRT7 is the tumor suppressor protein p53. SIRT7 deacetylates p53 at lysine residues K373 and K382, which leads to a decrease in p53 stability and activity. By inhibiting SIRT7, the inhibitor 97491 prevents the deacetylation of p53, resulting in its stabilization and increased transcriptional activity.[1] This, in turn, promotes the expression of pro-apoptotic genes and triggers the intrinsic apoptosis pathway.

The induction of apoptosis by this compound is mediated through the activation of the caspase cascade.[1] Caspases are a family of cysteine proteases that execute the final stages of apoptosis by cleaving a wide range of cellular substrates.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (SIRT7 Inhibition) | 325 nM | - | [1] |

| Cell Proliferation Inhibition (5 µM) | >50% | MES-SA | [2] |

| Cell Proliferation Inhibition (10 µM) | >50% | MES-SA | [2] |

| Cytotoxicity in Normal Cells | Minimal | HEK293 | [2] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Animal Model | Reference |

| Dosage | 2 mg/kg | Balb/c nude mice with MES-SA xenografts | [3] |

| Administration Route | Intraperitoneal injection | Balb/c nude mice with MES-SA xenografts | [3] |

| Treatment Schedule | Daily for 3 weeks (excluding weekends) | Balb/c nude mice with MES-SA xenografts | [3] |

| Outcome | Significant inhibition of tumor growth | Balb/c nude mice with MES-SA xenografts | [3] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

References

Preliminary studies on the therapeutic potential of SIRT7 inhibitor 97491

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7), a member of the NAD+-dependent histone deacetylase family, has emerged as a compelling target in oncology due to its role in tumorigenesis and cancer cell proliferation. This technical guide provides a comprehensive analysis of the preliminary studies on SIRT7 inhibitor 97491, a novel small molecule demonstrating significant therapeutic potential. This document details the inhibitor's mechanism of action, summarizes key quantitative in vitro and in vivo data, provides granular experimental protocols, and visualizes the associated signaling pathways and experimental workflows. The findings presented herein underscore the promise of this compound as a candidate for further preclinical and clinical development.

Introduction

Sirtuins (SIRTs) are a class of seven (SIRT1-7) NAD+-dependent enzymes that play crucial roles in various cellular processes, including DNA repair, metabolism, and aging.[1] SIRT7, primarily localized in the nucleolus, is involved in ribosomal DNA transcription, genome stability, and cell proliferation.[1] Elevated SIRT7 expression has been correlated with the progression of several cancers, making it an attractive therapeutic target.[1] Inhibition of SIRT7 has been shown to suppress tumor growth by modulating key cellular pathways.

This compound is a potent and specific small molecule inhibitor of SIRT7 with a reported half-maximal inhibitory concentration (IC50) of 325 nM.[2][3] Preliminary studies have demonstrated its ability to induce cancer cell death and inhibit tumor growth in preclinical models, primarily through the stabilization and activation of the tumor suppressor protein p53.[1][4] This whitepaper will provide an in-depth examination of the foundational research on this promising therapeutic agent.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the deacetylase activity of SIRT7.[1][5] In cancer cells, SIRT7 is known to deacetylate and thereby destabilize the p53 tumor suppressor protein.[1] By inhibiting SIRT7, compound 97491 prevents the deacetylation of p53 at key lysine residues (K373/382), leading to its increased acetylation and subsequent stabilization.[2][3] Acetylated p53 is the active form of the protein, which can then transcriptionally activate its downstream target genes, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] This targeted inhibition of SIRT7 ultimately triggers the caspase-mediated apoptotic pathway in cancer cells.[2][3]

Quantitative Data

The following tables summarize the key quantitative findings from preliminary studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Result | Citation |

| IC50 | - | 325 nM | - | [2][3] |

| Cell Proliferation | MES-SA (human uterine sarcoma) | 5 µM | >50% decrease after 72h | [3][4] |

| 10 µM | >50% decrease after 72h | [3][4] | ||

| Cytotoxicity | HEK293 (human embryonic kidney) | 1-10 µM | No significant cytotoxicity | [2][4] |

Table 2: In Vivo Efficacy of this compound in MES-SA Xenograft Model

| Parameter | Animal Model | Treatment | Duration | Result | Citation |

| Tumor Growth | Balb/c nude mice | 2 mg/kg/day (i.p.) | 3 weeks (5 days/week) | Significant inhibition of tumor growth | [2][4][6] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and information gathered from the preliminary studies on this compound.

SIRT7 Enzymatic Assay

This assay is designed to measure the deacetylase activity of SIRT7 in the presence of the inhibitor.

-

Reagents: Recombinant human SIRT7 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on H3K18ac), NAD+, SIRT7 assay buffer, and this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the SIRT7 enzyme, the acetylated peptide substrate, and the inhibitor at various concentrations.

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability and Proliferation Assay

This assay assesses the effect of the inhibitor on the viability and growth of cancer cells.

-

Cell Lines: MES-SA (human uterine sarcoma) and HEK293 (for cytotoxicity control).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, this compound, and a cell viability reagent (e.g., MTT or CellTiter-Glo).

-

Procedure:

-

Seed MES-SA and HEK293 cells in 96-well plates at a density of 3 x 10³ and 2 x 10⁴ cells/well, respectively.[4]

-

Allow the cells to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in DMSO.[4]

-

Incubate the cells for 24 hours (for cytotoxicity) and 72 hours (for proliferation).[4]

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control.

-

Western Blot Analysis for p53 Acetylation

This technique is used to detect the levels of total and acetylated p53.

-

Reagents: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies (anti-p53, anti-acetyl-p53 [K373/382]), secondary antibody (HRP-conjugated), and chemiluminescent substrate.

-

Procedure:

-

Treat MES-SA cells with this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Caspase Activity Assay

This assay quantifies the induction of apoptosis by measuring the activity of caspases.

-

Reagents: Caspase-3/7 activity assay kit (containing a fluorogenic caspase substrate).

-

Procedure:

-

Treat MES-SA cells with this compound.

-

Lyse the cells and add the cell lysate to a 96-well plate.

-

Add the caspase substrate to each well.

-

Incubate at room temperature, protected from light.

-

Measure the fluorescence intensity, which is proportional to the caspase activity.

-

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

-

Animal Model: Balb/c nude mice (female, 6-8 weeks old).[4][6]

-

Procedure:

-

Subcutaneously inject 5 x 10⁶ MES-SA cells into the right flank of each mouse.[4]

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to a control group (vehicle) and a treatment group.

-

Administer this compound (2 mg/kg/day) or vehicle via intraperitoneal (i.p.) injection for 3 weeks, five days a week.[4][6]

-

Measure the tumor volume and body weight regularly.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis.

-

Visualizations

Signaling Pathway Diagram

References

SIRT7: A Core Regulator of DNA Damage Repair and Genomic Stability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sirtuin 7 (SIRT7) is an NAD+-dependent protein deacetylase and deacylase that has emerged as a critical guardian of genomic integrity. Primarily localized to the nucleolus, SIRT7 is rapidly recruited to sites of DNA damage, where it plays a pivotal role in orchestrating the repair of DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage. This guide provides a comprehensive technical overview of SIRT7's molecular functions in the DNA damage response (DDR). We detail its recruitment mechanisms, its enzymatic activities on chromatin that facilitate repair, its specific role in promoting the non-homologous end joining (NHEJ) pathway through the recruitment of 53BP1, and its function in the deactivation of key DDR signaling proteins. This document synthesizes key quantitative data, presents detailed experimental protocols for studying SIRT7 function, and provides visual diagrams of the core signaling pathways and workflows involved.

Introduction to SIRT7 and Genomic Stability

The maintenance of genomic stability is paramount for cellular homeostasis and organismal health. Cells are under constant assault from endogenous and exogenous agents that cause DNA damage. To counteract these threats, cells have evolved a complex network of signaling and repair pathways collectively known as the DNA Damage Response (DDR). Failure to properly repair DNA lesions, particularly cytotoxic double-strand breaks (DSBs), can lead to mutations, genomic instability, and cellular senescence or death, contributing to aging and diseases like cancer[1].

The sirtuins are a family of seven (SIRT1-7) NAD+-dependent enzymes that act as critical sensors of the cell's metabolic state and play key roles in stress responses, including the DDR[2][3]. SIRT7, initially characterized by its role in ribosomal DNA transcription and biogenesis, is now understood to be a multifaceted protein with critical functions in maintaining genome stability[1][3][4]. SIRT7-deficient mice exhibit progeroid-like phenotypes and partial embryonic lethality, and their cells show increased replication stress and impaired DNA repair, underscoring its importance in preserving genomic integrity[2][5][6][7]. This guide focuses on the molecular mechanisms through which SIRT7 contributes to DNA repair and genomic stability.

SIRT7 Recruitment and Function at DNA Damage Sites

PARP1-Dependent Recruitment to Double-Strand Breaks

Upon induction of DNA DSBs, SIRT7 is rapidly and transiently recruited to the sites of damage[5][7][8]. This recruitment is a critical initiating event for its function in DNA repair. Time-lapse analysis has shown that the accumulation of SIRT7 at DSB sites reaches half-maximum within approximately one minute after microirradiation, suggesting it functions in the early stages of the DDR[7].

The localization of SIRT7 to damaged chromatin is critically dependent on the activity of Poly(ADP-ribose) polymerase 1 (PARP1)[3][5][6][9]. PARP1 is one of the first proteins to arrive at a DSB, where it becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, creating a scaffold to recruit downstream DDR factors[3]. Inhibition of PARP activity completely abrogates the recruitment of SIRT7 to damage sites[8][9]. A direct physical interaction between SIRT7 and PARP1 has also been reported, solidifying the functional link between these two proteins in the DDR[1][3].

Chromatin Remodeling as a Prerequisite for Repair

A key function of SIRT7 at DSBs is to enzymatically modify histones, thereby altering the local chromatin environment to a state that is permissive for the recruitment and function of downstream repair factors.

Deacetylation of Histone H3 at Lysine 18 (H3K18Ac)

SIRT7 is a highly specific NAD+-dependent deacetylase for acetylated lysine 18 on histone H3 (H3K18Ac)[10][11]. In the context of the DDR, SIRT7-mediated deacetylation of H3K18Ac at DSB sites is a crucial step for efficient repair[5][6][9][12]. In the absence of SIRT7, H3K18Ac levels are significantly elevated at damage sites, which correlates with impaired recruitment of key repair proteins and reduced repair efficiency[3][13]. This establishes a direct functional link between SIRT7's enzymatic activity and the modulation of chromatin structure to facilitate the DDR[6][14].

Desuccinylation of H3K122 and Chromatin Compaction

In addition to its deacetylase activity, SIRT7 also functions as a histone desuccinylase[7][9]. Specifically, SIRT7 is recruited to DSBs where it catalyzes the desuccinylation of histone H3 at lysine 122 (H3K122succ)[7]. This modification is critical for promoting the compaction of chromatin around the break site[7][9]. This localized chromatin condensation is thought to be an important step for stabilizing the repair complex and ensuring efficient repair of the DSB[7]. Depletion of SIRT7 leads to impaired chromatin compaction and sensitizes cells to genotoxic stress[7][9].

SIRT7's Role in Specific DNA Repair Pathways

Promotion of Non-Homologous End Joining (NHEJ)

The primary mechanism by which SIRT7 promotes DSB repair is through the enhancement of the Non-Homologous End Joining (NHEJ) pathway[5][6][9][13]. NHEJ is the major DSB repair pathway in mammalian cells, particularly in the G1 phase of the cell cycle, and involves the direct ligation of broken DNA ends[12]. SIRT7-deficient cells exhibit a significant reduction in NHEJ efficiency, as measured by functional reporter assays[3].

Facilitating 53BP1 Recruitment

The promotion of NHEJ by SIRT7 is mechanistically linked to the recruitment of the tumor suppressor p53-binding protein 1 (53BP1)[2][3][6]. 53BP1 is a key regulator of DSB repair that promotes NHEJ by protecting DNA ends from resection and acting as a scaffold for other NHEJ factors[3]. The recruitment of 53BP1 to DSBs is impaired in SIRT7-deficient cells[3][5]. This impairment is a direct consequence of the elevated H3K18Ac levels at the break site, as the acetylated histone mark appears to inhibit the binding or stabilization of 53BP1 on the damaged chromatin[2][12]. Therefore, SIRT7's deacetylation of H3K18Ac "clears the way" for the efficient recruitment of 53BP1, thereby channeling the repair process towards NHEJ[12][15].

References

- 1. SIRT7 links H3K18 deacetylation to maintenance of oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT7 is activated by DNA and deacetylates histone H3 in the chromatin context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT7 promotes genome integrity and modulates non‐homologous end joining DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sirtuins and DNA damage repair: SIRT7 comes to play - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT7 is a histone desuccinylase that functionally links to chromatin compaction and genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuins and DNA damage repair: SIRT7 comes to play - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bcbp.bjmu.edu.cn [bcbp.bjmu.edu.cn]

- 10. P53 Binding Protein 1 (53bp1) Is an Early Participant in the Cellular Response to DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. researchgate.net [researchgate.net]

- 13. SIRT7 promotes genome integrity and modulates non-homologous end joining DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Molecular Tango: A Technical Guide to the Interaction of SIRT7 Inhibitor 97491 and Histone Deacetylation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Sirtuin 7 (SIRT7), a crucial histone deacetylase, and its potent inhibitor, 97491. By delving into the core mechanisms, experimental validation, and downstream cellular consequences, this document serves as a comprehensive resource for professionals engaged in epigenetic research and the development of novel cancer therapeutics.

Introduction to SIRT7: A Key Epigenetic Regulator

SIRT7, a member of the NAD+-dependent class III histone deacetylase (HDAC) family, plays a pivotal role in a multitude of cellular processes, including the regulation of gene expression, maintenance of genomic stability, and control of cell proliferation.[1] A primary and well-documented function of SIRT7 is its highly specific deacetylation of lysine 18 on histone H3 (H3K18Ac).[2][3][4] This epigenetic modification is critical, as the acetylation state of histones directly influences chromatin structure and, consequently, gene transcription. Hypoacetylation of H3K18Ac, often mediated by SIRT7, is associated with transcriptional repression and has been implicated in the progression of various cancers by stabilizing the transformed state of cancer cells.[2][3][4]

SIRT7 Inhibitor 97491: A Potent Modulator of Histone Acetylation

This compound has emerged as a powerful chemical tool for probing the functions of SIRT7 and as a potential therapeutic agent. It is a potent and specific inhibitor of SIRT7's deacetylase activity.[5][6][7]

Quantitative Inhibition Data

The inhibitory potency of compound 97491 against SIRT7 has been quantitatively determined, alongside its effects on cancer cell proliferation.

| Parameter | Value | Reference |

| IC50 for SIRT7 | 325 nM | [5][6][7] |

| Cell Line | Concentration | % Inhibition of Cell Proliferation | Reference |

| MES-SA (human uterine sarcoma) | 5 µM | > 50% | [8][9] |

| MES-SA (human uterine sarcoma) | 10 µM | > 50% | [8][9] |

Signaling Pathway and Mechanism of Action

The interaction between SIRT7 and its inhibitor 97491 triggers a cascade of molecular events with significant downstream consequences.

SIRT7-Mediated H3K18 Deacetylation Pathway

SIRT7's primary role in the context of this guide is the deacetylation of H3K18, leading to transcriptional repression of target genes, which can contribute to oncogenesis.

Caption: SIRT7-mediated deacetylation of H3K18Ac leads to chromatin condensation and transcriptional repression, contributing to oncogenesis.

Mechanism of Action of this compound

Inhibitor 97491 directly targets SIRT7, preventing the deacetylation of its substrates, including histones and other proteins like p53. This leads to an increase in acetylation levels, triggering downstream anti-cancer effects.

Caption: this compound blocks SIRT7 activity, leading to increased histone and p53 acetylation, ultimately promoting apoptosis and tumor suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the interaction between this compound and histone deacetylation.

In Vitro SIRT7 Deacetylase Activity Assay

This assay measures the enzymatic activity of SIRT7 and the inhibitory effect of compound 97491. A common method is a two-step fluorometric assay.

Materials:

-

Recombinant human SIRT7 enzyme

-

Fluorogenic SIRT7 substrate (e.g., a peptide containing acetylated H3K18)

-

SIRT7 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

NAD+

-

This compound

-

Developer solution (containing a protease, e.g., trypsin, and a fluorescence releasing agent)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare serial dilutions of this compound in SIRT7 assay buffer.

-

In the wells of a 96-well plate, add the SIRT7 assay buffer, the fluorogenic substrate, and NAD+.

-

Add the diluted inhibitor or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant SIRT7 enzyme to all wells except the no-enzyme control.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding the developer solution.

-

Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Histone H3K18 Acetylation

This protocol is used to determine the levels of H3K18 acetylation in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-H3K18 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-H3K18 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities using densitometry software and normalize the acetyl-H3K18 signal to the total H3 signal.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the induction of apoptosis in cells treated with this compound by measuring the activity of caspases 3 and 7.

Materials:

-

Cell culture reagents

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24-72 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours.

-

Measure the luminescence of each well using a luminometer.

-

Calculate the fold change in caspase activity for each treatment condition relative to the vehicle control.

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the evaluation of a SIRT7 inhibitor.

Caption: A streamlined workflow for the identification and characterization of SIRT7 inhibitors, from initial enzymatic screening to cellular mechanism of action studies.

Conclusion

This compound represents a significant tool for dissecting the role of H3K18 deacetylation in cancer biology. Its ability to potently and specifically inhibit SIRT7 leads to the hyperacetylation of histone H3 at lysine 18 and the stabilization of p53 through increased acetylation, ultimately inducing apoptosis in cancer cells. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the SIRT7-histone deacetylation axis. Continued exploration in this area holds promise for the development of novel epigenetic therapies for a range of malignancies.

References

- 1. barberlab.org [barberlab.org]

- 2. SIRT7 links H3K18 deacetylation to maintenance of oncogenic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. selleckchem.com [selleckchem.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Sirtuin | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for SIRT7 Inhibitor 97491 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of SIRT7 inhibitor 97491 in a cell culture setting. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its effective application in research and drug development.

1. Introduction

SIRT7 is a member of the sirtuin family of NAD+-dependent deacetylases, primarily localized in the nucleolus.[1][2] It plays a crucial role in various cellular processes, including the regulation of genomic stability, ribosome biogenesis, and cell proliferation.[1][3] SIRT7 has been identified as a potential therapeutic target in oncology due to its role in tumorigenesis.[1][3] this compound is a potent and specific inhibitor of SIRT7's deacetylase activity.[4][5][6] Its application in cancer cell lines has been shown to induce apoptosis and inhibit tumor progression, making it a valuable tool for cancer research.[1][4][5][7]

2. Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the deacetylase activity of SIRT7.[6][7] A primary substrate of SIRT7 is the tumor suppressor protein p53.[1] By deacetylating p53 at lysine residues K373/382, SIRT7 reduces its stability and activity.[1][5][6] Inhibition of SIRT7 by compound 97491 leads to an increase in p53 acetylation, thereby enhancing its stability and transcriptional activity.[1][5][6] This, in turn, upregulates apoptotic pathways, including the caspase cascade, leading to programmed cell death in cancer cells.[4][5][7]

3. Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Biophysical Properties

| Property | Value | Reference |

| IC50 | 325 nM | [4][5][6] |

| Molecular Formula | C15H12ClN3O | [7] |

| Molecular Weight | 285.73 g/mol | [7] |

| Solubility | Soluble in DMSO | [4][5][6] |

Table 2: In Vitro Efficacy

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| MES-SA (human uterine sarcoma) | 5 µM and 10 µM | 72 hours | >50% decrease in cell proliferation | [4][5][8] |

| HEK293 (human embryonic kidney) | Not specified | 24 hours | No cytotoxic effects observed | [4][5] |

4. Experimental Protocols

4.1. Preparation of Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO.[4][5][6] For example, to prepare a 10 mM stock solution, dissolve 2.86 mg of the inhibitor in 1 mL of DMSO.

-

Sonication: To aid dissolution, sonication may be required.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[5] It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can affect solubility.[5][6]

4.2. Cell Culture Treatment Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental designs.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, MES-SA cells can be seeded at 3 x 10³ cells/well in a 96-well plate for a proliferation assay.[8]

-

Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the inhibitor in the complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).[8] Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest concentration of the inhibitor used.

-

Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[8]

-

Downstream Analysis: Following incubation, cells can be harvested and processed for various downstream analyses, such as:

-

Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or CellTiter-Glo® assays) to assess the effect of the inhibitor on cell growth.

-

Western Blotting: To analyze the levels of acetylated p53, total p53, cleaved caspases (e.g., caspase-3, -7, -9), and other proteins in the signaling pathway.

-